molecular formula C22H20FNO4 B5629160 (3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

(3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5629160
M. Wt: 381.4 g/mol
InChI Key: PKKHAAOMPNMDID-OPAMFIHVSA-N
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Description

(3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with a unique structure that combines a fluorophenyl group, a cyclopropane ring, and a tetrahydrochromeno-pyrrole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Introduction of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Construction of the tetrahydrochromeno-pyrrole system: This is typically done through a series of cyclization reactions, often involving the use of Lewis acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, (3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could play a key role in binding to the target, while the cyclopropane ring and tetrahydrochromeno-pyrrole system may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,9bR)-2-[1-(2-chlorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
  • (3aR,9bR)-2-[1-(2-bromophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in (3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its reactivity or binding affinity in biological systems. This makes the compound unique and potentially more effective in certain applications compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

(3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4/c23-17-7-3-2-6-15(17)21(9-10-21)19(25)24-11-16-14-5-1-4-8-18(14)28-13-22(16,12-24)20(26)27/h1-8,16H,9-13H2,(H,26,27)/t16-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKHAAOMPNMDID-OPAMFIHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)C(=O)N3CC4C5=CC=CC=C5OCC4(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=CC=CC=C2F)C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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